
1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as CPI-637, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
Research has focused on the electronic and optical properties of novel chalcone derivatives, including those structurally related to 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea. These compounds are assessed for their potential in optoelectronic device fabrications due to their significant electro-optic properties. For instance, studies have shown that certain derivatives exhibit superior second and third harmonic generation values compared to standard urea, indicating potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Crystal Structure and Synthesis
The synthesis and crystal structure analysis of compounds structurally similar to 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea have been explored. For example, the synthesis of 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one provides insights into the structural characteristics of these compounds, potentially contributing to the development of new materials with desired physical and chemical properties (Guo & Shun, 2004).
Nonlinear Optical Material Development
The development of new organic nonlinear optical materials is a significant area of application. Compounds with structures related to 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea have been synthesized and analyzed for their second harmonic generation efficiency, demonstrating the potential for use in nonlinear optical device applications. The alignment of molecular dipoles in certain derivatives has resulted in significant second harmonic generation efficiencies, indicating their suitability for applications in the field of optics and photonics (Menezes et al., 2014).
Herbicidal Applications
In the field of agriculture, certain derivatives of 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea have been explored for their herbicidal properties. Studies on substituted phenyltetrahydropyrimidinones, a class of compounds related to the one , have demonstrated their effectiveness in inducing chlorosis and inhibiting carotenoid biosynthesis in plants. This research offers a foundation for developing new preemergence herbicides targeting specific pathways in plant metabolism (Babczinski et al., 1995).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c17-12-4-3-5-13(10-12)20-16(23)19-11-14-18-7-6-15(21-14)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRNMNLGCJFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)
![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)
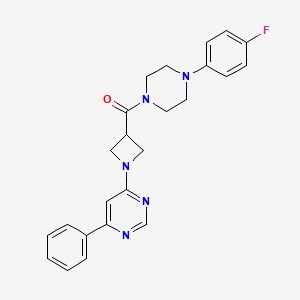
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
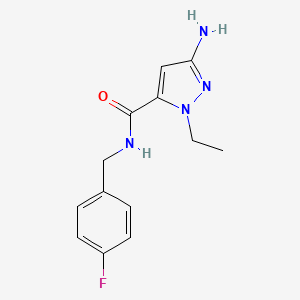
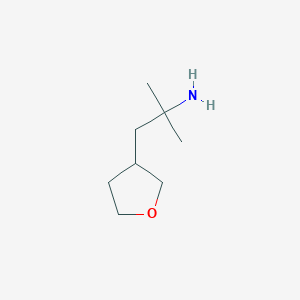
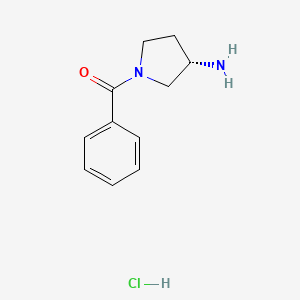
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)

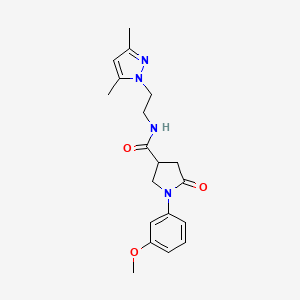

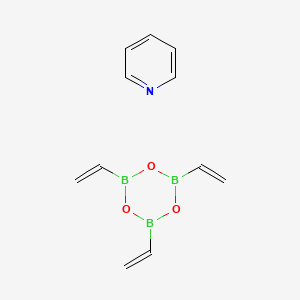
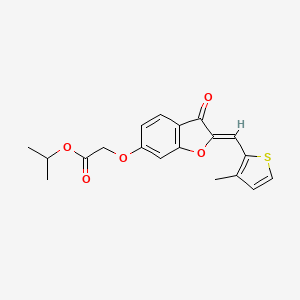
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)